2-Bromo-1-(4-(dimethylamino)phenyl)ethanone chemical structure
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone chemical structure
An In-depth Technical Guide to 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone
Authored by: A Senior Application Scientist
Introduction: Unveiling a Key Synthetic Building Block
In the landscape of modern organic synthesis and medicinal chemistry, the utility of a chemical intermediate is defined by its reactivity, versatility, and the molecular complexity it can introduce. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, a substituted α-bromoacetophenone, stands out as a quintessential example of such a valuable building block. Its structure marries a reactive electrophilic center—the α-bromoketone—with an electron-donating dimethylamino group, creating a unique electronic profile that facilitates a wide array of chemical transformations.
This guide provides an in-depth technical overview of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of facts to explore the causality behind its synthesis, its characteristic reactivity, and its application in constructing more complex molecular architectures, particularly those relevant to the pharmaceutical industry. The protocols and data presented herein are synthesized from established chemical principles and are designed to be self-validating, ensuring both scientific integrity and practical utility.
Section 1: Core Molecular Identity and Physicochemical Properties
A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. This section delineates the core identity and key physical characteristics of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone.
Nomenclature and Structural Identifiers
The compound is systematically named according to IUPAC conventions, but is also known by several synonyms in commercial and literature contexts.
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IUPAC Name: 2-bromo-1-[4-(dimethylamino)phenyl]ethanone
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Common Synonyms: 2-Bromo-4'-(dimethylamino)acetophenone, 4-(Dimethylamino)phenacyl bromide, p-Dimethylaminophenacyl bromide
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CAS Number: 37904-72-6
The structure is depicted below, highlighting the key functional groups: a para-substituted phenyl ring, a dimethylamino group, a ketone, and an alpha-bromine atom.
Caption: 2D structure of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone.
Physicochemical Data Summary
The compound's physical and chemical properties are crucial for planning reactions, purification, and storage. The data below is compiled from publicly available databases and supplier specifications.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₂BrNO | |
| Molecular Weight | 242.11 g/mol | |
| Appearance | Solid | |
| Purity (Typical) | ≥95% | |
| InChI | 1S/C10H12BrNO/c1-12(2)9-5-3-8(4-6-9)10(13)7-11/h3-6H,7H2,1-2H3 | |
| SMILES | CN(C)c1ccc(cc1)C(=O)CBr |
Section 2: Synthesis Protocol and Mechanistic Rationale
The synthesis of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is most commonly achieved via the selective α-bromination of its precursor, 4'-dimethylaminoacetophenone. This electrophilic substitution reaction is a cornerstone of organic synthesis.
Mechanistic Insight
The reaction proceeds via the formation of an enol or enolate intermediate from 4'-dimethylaminoacetophenone. The electron-rich double bond of the enol then acts as a nucleophile, attacking molecular bromine (Br₂) in an electrophilic addition. A subsequent deprotonation step yields the final α-brominated product. The presence of an acid catalyst can accelerate the initial enolization step. The strong electron-donating effect of the para-dimethylamino group activates the aromatic ring; however, the reaction conditions can be controlled to favor bromination at the α-carbon of the ketone, which is kinetically favored.
Laboratory-Scale Synthesis Workflow
The following protocol is a representative procedure for the synthesis. Causality: The choice of a non-polar solvent like chloroform or dichloromethane is crucial to dissolve the starting material while being inert to the reactants. The controlled, dropwise addition of bromine is essential to manage the exothermic nature of the reaction and prevent side reactions, such as multiple brominations or aromatic ring bromination. The final workup with a mild base (sodium bicarbonate) neutralizes any remaining acid catalyst and excess hydrobromic acid (HBr) generated during the reaction.
Caption: General workflow for the synthesis of the title compound.
Detailed Experimental Protocol
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Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser (with a gas trap for HBr), dissolve 4'-dimethylaminoacetophenone (10.0 g, 61.3 mmol) in 100 mL of chloroform.
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Bromination: Cool the solution to 0-5 °C using an ice bath. While stirring vigorously, add a solution of bromine (3.2 mL, 9.8 g, 61.3 mmol) in 20 mL of chloroform dropwise from the dropping funnel over a period of 30-45 minutes. Maintain the temperature below 10 °C throughout the addition.
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Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Workup: Carefully pour the reaction mixture into 150 mL of cold water. Separate the organic layer. Wash the organic layer sequentially with 100 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution, and then with 100 mL of brine.
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Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent by rotary evaporation.
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Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the final product.
Section 3: Spectroscopic Characterization
Structural elucidation and purity confirmation are non-negotiable in chemical synthesis. The following table outlines the expected spectroscopic data for 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone, which serves as a reliable fingerprint for its identification.
| Spectroscopic Technique | Characteristic Feature | Rationale / Interpretation |
| ¹H NMR | ~3.0 ppm (singlet, 6H) | Protons of the two equivalent methyl groups of -N(CH₃)₂. |
| ~4.4 ppm (singlet, 2H) | Protons of the methylene group adjacent to the bromine and carbonyl (-COCH₂Br). | |
| ~6.7 ppm (doublet, 2H) | Aromatic protons ortho to the -N(CH₃)₂ group. | |
| ~7.9 ppm (doublet, 2H) | Aromatic protons ortho to the carbonyl group. | |
| ¹³C NMR | ~35 ppm | Carbon of the methylene group (-CH₂Br). |
| ~40 ppm | Carbons of the two methyl groups (-N(CH₃)₂). | |
| ~111 ppm, ~131 ppm | Aromatic carbons. | |
| ~154 ppm | Aromatic carbon attached to the nitrogen atom (C-N). | |
| ~190 ppm | Carbonyl carbon (C=O). | |
| FT-IR (cm⁻¹) | ~1670 cm⁻¹ (strong) | C=O (ketone) stretching vibration. |
| ~1600 cm⁻¹ (medium) | C=C aromatic ring stretching. | |
| ~1350 cm⁻¹ (strong) | C-N stretching of the aromatic amine. | |
| ~650 cm⁻¹ (medium) | C-Br stretching vibration. | |
| Mass Spec. (EI) | M⁺ and M⁺+2 peaks | Two molecular ion peaks of approximately equal intensity, separated by 2 m/z units, characteristic of a monobrominated compound due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes. |
Section 4: Reactivity and Synthetic Applications
The synthetic utility of 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone stems directly from the reactivity of its α-bromoketone moiety. This functional group is a potent electrophile, readily undergoing nucleophilic substitution reactions.
This reactivity makes it a key precursor for the synthesis of various heterocyclic systems, which are privileged scaffolds in drug discovery. For example, reaction with thioamides or thioureas can lead to the formation of thiazole rings, while reaction with amidines can yield imidazole derivatives. These heterocyclic cores are present in a vast number of biologically active molecules, including kinase inhibitors.
Caption: General reaction pathway illustrating the use of the title compound.
Section 5: Safety, Handling, and Storage
Scientific advancement cannot come at the cost of safety. 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is a hazardous substance and must be handled with appropriate precautions.
Hazard Identification
The compound is classified as corrosive and can cause severe skin burns and eye damage. Inhalation or ingestion may be harmful.
| GHS Hazard Information | |
| Pictogram | Corrosive |
| Signal Word | Danger |
| Hazard Statement | H314: Causes severe skin burns and eye damage. |
| Precautionary Statements | P260, P280, P301+P330+P331, P302+P361+P354, P304+P340, P305+P354+P338, P316, P405, P501. |
Handling and Personal Protective Equipment (PPE)
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Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust or vapors. Eyewash stations and safety showers must be readily accessible.
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Personal Protective Equipment:
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Eye/Face Protection: Wear tightly-sealed chemical safety goggles and a face shield.
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Skin Protection: Wear impervious gloves (e.g., nitrile), a flame-retardant lab coat, and closed-toe shoes.
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Respiratory Protection: If engineering controls are insufficient, use a NIOSH-approved respirator with an appropriate cartridge.
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Storage Recommendations
Store the compound in a tightly sealed, properly labeled container. Keep it in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong bases. It should be stored in a locked cabinet or a corrosives-designated storage area.
Conclusion
2-Bromo-1-(4-(dimethylamino)phenyl)ethanone is more than just a chemical on a shelf; it is an enabling tool for innovation in chemical and pharmaceutical sciences. Its well-defined reactivity, rooted in the electrophilic nature of the α-bromoketone, provides a reliable entry point for the synthesis of complex heterocyclic structures. A thorough understanding of its properties, synthesis, and handling, as detailed in this guide, empowers researchers to utilize this reagent both effectively and safely, accelerating the journey from a simple building block to a potential life-changing therapeutic.
References
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PubChem. (n.d.). 2-Bromo-1-(4-(dimethylamino)phenyl)ethanone. National Center for Biotechnology Information. Retrieved from [Link]
